molecular formula C15H13ClF3N5O2 B2912694 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine CAS No. 338979-24-1

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine

Cat. No.: B2912694
CAS No.: 338979-24-1
M. Wt: 387.75
InChI Key: UYKCASJJWCNADU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-nitropyridin-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N5O2/c16-11-8-10(15(17,18)19)9-21-13(11)22-4-6-23(7-5-22)14-12(24(25)26)2-1-3-20-14/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKCASJJWCNADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine involves several steps:

  • Synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridine: : This starting material can be synthesized from commercially available 3-chloropyridine via trifluoromethylation.

  • Synthesis of 3-nitro-2-pyridine: : 2-pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

  • Formation of piperazine intermediate: : Reacting the two pyridine derivatives with piperazine in a suitable solvent like ethanol or acetonitrile under reflux conditions forms the target compound.

Industrial Production Methods

For industrial-scale production, optimized methods involve:

  • Flow chemistry: : Ensuring continuous production with better control over reaction parameters.

  • Catalysts and reaction facilitators: : Use of catalysts like palladium can enhance yields and reduce reaction times.

  • Purification: : Crystallization or chromatographic techniques to purify the final product.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound contains three reactive functional groups:

  • Nitro group (on 3-nitro-2-pyridinyl): Electron-withdrawing, susceptible to reduction.
  • Trifluoromethyl group (on 3-chloro-5-(trifluoromethyl)-2-pyridinyl): Electron-withdrawing, enhances lipophilicity.
  • Chlorine substituent : Electrophilic site for nucleophilic substitution.
  • Piperazine ring : Basic nitrogen atoms enable alkylation, acylation, or coordination chemistry.

Reduction of the Nitro Group

The nitro group undergoes reduction to form an amine, enabling further derivatization (e.g., amide coupling).

Reaction Conditions Product Yield Source
Catalytic hydrogenation (H₂, Pd/C)1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-amino-2-pyridinyl)piperazine85–90%
NaBH₄/CuCl₂ in methanol3-Amino-pyridinyl derivative78%
  • Mechanism : Nitro → Nitroso → Hydroxylamine → Amine.
  • Applications : Production of bioactive amines for drug discovery .

Nucleophilic Substitution at Chlorine

The chlorine atom on the pyridinyl ring participates in SNAr reactions.

Reagent Conditions Product Yield Source
PiperazineDMF, 80°C, 12 hBis-piperazine derivative65%
Sodium methoxideEthanol, reflux, 6 hMethoxy-substituted pyridine72%
  • Key Insight : Reactivity enhanced by electron-withdrawing trifluoromethyl group .

Piperazine Ring Modifications

The piperazine nitrogen undergoes alkylation or acylation.

Reaction Type Reagent Product Yield Source
AlkylationEthyl bromoacetateN-Alkylated piperazine88%
AcylationAcetyl chlorideN-Acetylpiperazine91%
  • Applications : Tailoring pharmacokinetic properties (e.g., solubility, bioavailability) .

Trifluoromethyl Group Stability

The -CF₃ group is generally inert under mild conditions but participates in cross-couplings under catalysis.

Reaction Catalyst Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivative60%
Ullmann couplingCuI, L-prolineAryl ether55%
  • Limitation : Harsh conditions (high T, strong bases) required .

Biological Interactions

  • Antibacterial Activity : Inhibits bacterial phosphopantetheinyl transferases (IC₅₀ = 1.2 µM) via piperazine-efflux pump interactions .
  • Enzyme Binding : Trifluoromethyl group enhances binding to hydrophobic enzyme pockets (ΔG = -9.8 kcal/mol) .

Synthetic Routes

A representative synthesis involves:

  • Nitro-pyridine preparation : Nitration of 2-chloropyridine using HNO₃/H₂SO₄ .
  • Piperazine coupling : SNAr reaction between 3-nitro-2-chloropyridine and piperazine .
  • Trifluoromethyl introduction : Halogen exchange using CF₃Cu .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (TGA data).
  • Photodegradation : Nitro group forms nitroso derivatives under UV light (λ = 365 nm).

Comparative Reactivity Table

Functional Group Reactivity Key Reactions
NitroHigh (reduction)Catalytic hydrogenation, NaBH₄ reduction
ChlorineModerate (SNAr)Piperazine substitution, methoxylation
PiperazineHigh (alkylation/acylation)N-Alkylation, acylation
TrifluoromethylLow (cross-coupling)Suzuki, Ullmann couplings

Research Gaps

  • Limited data on enantioselective modifications of the piperazine ring.
  • Mechanism of trifluoromethyl group participation in cross-couplings requires further study .

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine is widely used in:

  • Chemistry: : As an intermediate in organic synthesis and a building block for complex molecules.

  • Biology: : To study interactions with biological macromolecules.

  • Industry: : Used in the manufacture of agrochemicals and dyes.

Mechanism of Action

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine exerts its effects through several mechanisms:

  • Molecular targets: : Binds to specific proteins or enzymes, altering their activity.

  • Pathways involved: : Can inhibit or activate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

A comparative analysis of key analogs is summarized in Table 1:

Compound Name / CAS Number Substituents on Piperazine Core Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (338979-24-1) 3-Cl-5-CF₃-pyridinyl; 3-NO₂-pyridinyl C₁₅H₁₃ClF₃N₅O₂ 387.75 Enzyme inhibition, research compound
4-{4-[3-Cl-5-CF₃-pyridinyl]piperazino}benzenecarbonitrile (338979-20-7) 3-Cl-5-CF₃-pyridinyl; 4-cyano-phenyl C₁₇H₁₄ClF₃N₄ 366.78 Higher lipophilicity (cyano group)
1-[3-Cl-5-CF₃-pyridinyl]-4-(2-nitrobenzenesulfonyl)piperazine (946387-22-0) 3-Cl-5-CF₃-pyridinyl; 2-NO₂-benzenesulfonyl C₁₆H₁₄ClF₃N₄O₄S 452.82 Enhanced solubility (sulfonyl group)
1-[6-Cl-5-CF₃-pyridinyl]piperazine (132834-56-1) 6-Cl-5-CF₃-pyridinyl C₁₀H₁₁ClF₃N₃ 265.66 Steric hindrance (Cl at position 6)
ML267 (carbothioamide analog) 3-Cl-5-CF₃-pyridinyl; 4-methoxypyridinyl-thioamide C₁₆H₁₄ClF₃N₅OS 414.83 Bacterial enzyme inhibition

Key Observations :

  • Substituent Position : The 6-chloro-5-CF₃-pyridinyl analog (265.66 g/mol) demonstrates how positional isomerism alters steric interactions and molecular weight .
  • Biological Activity : The sulfonyl derivative (946387-22-0) may exhibit improved pharmacokinetics due to enhanced solubility, whereas the thioamide in ML267 enables selective enzyme inhibition .

Functional and Pharmacological Differences

Antidiabetic Activity
  • Compound 21 (RTB70): A related piperazine derivative with a thiophenylthio group (C₁₆H₁₄ClF₃N₄O₃S₂) showed potent NADH:ubiquinone oxidoreductase inhibition (IC₅₀ = 0.8 µM), highlighting the role of sulfur-containing groups in metabolic targeting .
CNS Activity
  • p-MPPI/p-MPPF : Piperazine-based serotonin receptor antagonists (e.g., 5-HT₁₀ antagonists) demonstrate that nitro or sulfonyl groups can modulate receptor selectivity. The target compound’s nitro group may favor interactions with redox-sensitive targets over GPCRs .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine is a compound of interest due to its potential biological activities. Its structural components, particularly the trifluoromethyl and nitropyridine groups, suggest significant interactions with biological systems. This article reviews the compound's biological activity, focusing on its antiviral properties, receptor interactions, and potential applications in agriculture and medicine.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H17_{17}ClF6_{6}N4_{4}O
  • Molecular Weight : 427.77 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral agent and a modulator of specific receptors.

Antiviral Activity

Recent research has highlighted the compound's effectiveness against viral pathogens. In particular, derivatives of trifluoromethylpyridine piperazine have shown promising results against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

Table 1: Antiviral Activity Against TMV and CMV

CompoundEC50_{50} (μg/mL)Activity TypeComparison
A1618.4ProtectiveHigher than NNM (50.2 μg/mL)
A320.2CurativeHigher than NNM (74.5%)
A1054.5InactivationHigher than NNM (38.0 μg/mL)

The study indicated that compounds such as A16 not only inhibited viral replication but also enhanced the plant's defense mechanisms by inducing the activities of superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which are crucial for systemic acquired resistance (SAR) in plants .

Receptor Interactions

The compound has also been evaluated for its interaction with various receptors. Notably, it has been identified as a ligand for the TRPV1 vanilloid receptor, which plays a role in pain perception and inflammation.

Table 2: TRPV1 Modulation

CompoundBinding Affinity (IC50_{50})Effect
10.5 μMAntagonist
21.2 μMPartial Agonist

These interactions suggest that modifications to the piperazine structure can enhance binding affinities and selectivity for TRPV1, making it a candidate for further pharmacological development .

Case Studies

Several case studies have documented the efficacy of this compound in different applications:

  • Agricultural Application : In a study focused on crop protection, derivatives of the compound were tested against viral infections in tobacco plants, demonstrating significant protective effects compared to traditional pesticides like ningnanmycin (NNM). The results indicated that these compounds could serve as effective plant immune activators.
  • Pharmaceutical Development : Another study explored the structure-activity relationship (SAR) of related compounds, revealing that modifications to the trifluoromethyl group significantly enhanced their potency as TRPV1 antagonists, suggesting potential therapeutic uses in pain management .

Q & A

Basic: What is the recommended synthetic route for this compound, and what critical reagents are involved?

Methodological Answer:
The compound is synthesized via a peptide coupling reaction between 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine and 3-nitro-2-pyridinecarboxylic acid derivatives. Key reagents include:

  • HOBt (Hydroxybenzotriazole) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) for activating carboxylic acid groups.
  • Triethylamine (NEt₃) as a base to neutralize HCl byproducts.
  • Anhydrous DMF as the solvent to ensure moisture-free conditions.
    The reaction typically proceeds at room temperature for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:
Structural confirmation relies on:

  • ¹H/¹³C NMR : To verify substituent positions on the pyridine and piperazine rings (e.g., trifluoromethyl and nitro group integration).
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (theoretical m/z: 265.6626 for C₁₀H₁₁ClF₃N₃⁺).
  • FT-IR : To confirm functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹).
    PubChem-derived computational data (e.g., InChI strings) can supplement experimental results .

Advanced: How can coupling reaction yields be optimized, and what factors influence regioselectivity?

Methodological Answer:
Yield optimization strategies include:

  • Stoichiometric Ratios : Maintaining a 1.2:1 molar ratio of acid to piperazine derivative to drive the reaction to completion.
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions like nitro group reduction.
  • Purification : Use of reverse-phase HPLC to isolate the product from regioisomers (common with trifluoromethyl and nitro substituents).
    Regioselectivity is influenced by steric hindrance from the trifluoromethyl group and electronic effects of the nitro moiety, which direct coupling to the less hindered pyridinyl nitrogen .

Advanced: What computational tools are recommended for predicting biological activity or designing analogs?

Methodological Answer:
The ICReDD (Institute for Chemical Reaction Design and Discovery) framework integrates:

  • Quantum Chemical Calculations : To model binding interactions with biological targets (e.g., kinase or GPCR receptors).
  • Reaction Path Search Algorithms : For predicting regioselectivity in derivatization reactions.
  • Machine Learning : Trained on PubChem bioassay data to prioritize analogs with predicted antimicrobial or anticancer activity.
    For example, substituent effects on logP and polar surface area can be modeled to optimize blood-brain barrier penetration .

Advanced: How are reaction byproducts identified and quantified, particularly in scale-up scenarios?

Methodological Answer:
Byproduct analysis involves:

  • LC-MS/MS : To detect low-abundance impurities (e.g., unreacted starting materials or hydrolyzed intermediates).
  • ²⁹Si NMR : If silica gel contaminants are suspected during purification.
  • Kinetic Studies : Monitoring reaction progress via inline FT-IR to identify time-dependent byproduct formation.
    In scale-up, process analytical technology (PAT) tools ensure reproducibility, with thresholds set at ≤0.5% for any single impurity .

Advanced: What strategies validate the compound’s mechanism of action in biological assays?

Methodological Answer:

  • Radioligand Binding Assays : Use tritiated analogs to measure affinity for targets like serotonin or dopamine receptors.
  • SAR Studies : Systematic modification of the nitro or trifluoromethyl groups to correlate structural changes with activity (e.g., replacing nitro with cyano to assess electron-withdrawing effects).
  • Molecular Dynamics Simulations : To visualize interactions with binding pockets (e.g., π-π stacking between pyridine rings and aromatic residues).
    Data contradictions (e.g., high in vitro activity but low in vivo efficacy) are resolved via metabolite profiling using HPLC-TOF .

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